molecular formula C21H22N2O2 B2677075 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide CAS No. 851096-12-3

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide

Cat. No. B2677075
CAS RN: 851096-12-3
M. Wt: 334.419
InChI Key: ZGRSHYUCLNSNGU-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide, commonly known as DMQX, is a synthetic compound that has gained significant attention from researchers due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a key player in the central nervous system. In

Scientific Research Applications

Receptor Binding Studies

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide and its analogues have been studied for their binding affinity to sigma-2 receptors. In vitro evaluations revealed that certain analogues exhibit a high affinity for sigma-2 receptors, which are implicated in various cellular processes including cancer cell proliferation (Xu et al., 2005).

Tumor Imaging and Proliferation Assessment

The compound has been utilized in the development of imaging agents for positron emission tomography (PET). Studies have shown the feasibility of using derivatives of this compound for imaging tumor proliferation in patients with malignant neoplasms, providing valuable insights into tumor biology and therapy response (Dehdashti et al., 2013).

Synthetic Chemistry Applications

This compound has been used in various synthetic chemistry applications. For instance, it has been involved in the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, demonstrating its utility in creating valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for potential therapeutic applications. For example, a study described the development of a practical and scalable synthetic route for a molecule with potent If current channel inhibitor properties, which is relevant in the development of treatments for conditions like angina and atrial fibrillation (Yoshida et al., 2014).

Metabolite Identification and Excretion Studies

The compound has also been a subject in pharmacokinetic studies, where its metabolites were identified in human urine, plasma, and feces. These studies are crucial in understanding the drug's metabolic pathways and the role of transporters in its renal and hepatic excretion (Umehara et al., 2009).

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-6-4-5-7-18(13)21(25)22-9-8-16-12-17-10-14(2)15(3)11-19(17)23-20(16)24/h4-7,10-12H,8-9H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRSHYUCLNSNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide

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